Cynaustine

Übersicht

Beschreibung

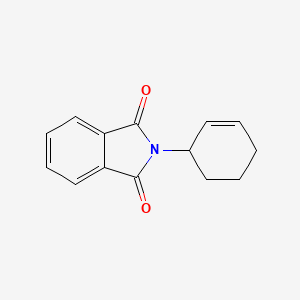

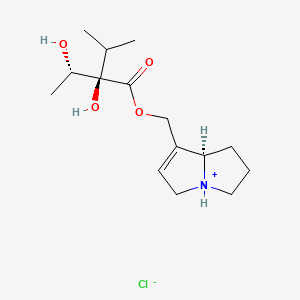

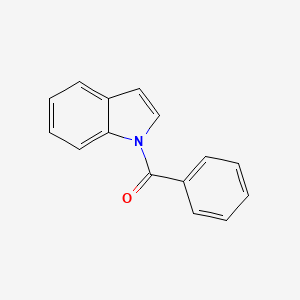

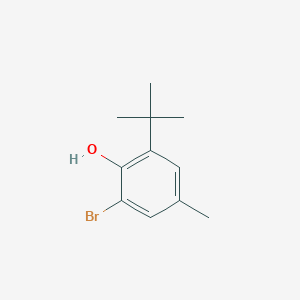

Cynaustine is a natural product from Cynoglossum amabile . It is classified as an alkaloid and has a high purity . The chemical name for Cynaustine is [(8R)-3,4,5,6,7,8-hexahydropyrrolizin-4-ium-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate;chloride . Its molecular formula is C15H25NO4 and it has a molecular weight of 283.37 .

Physical And Chemical Properties Analysis

Cynaustine appears as a powder and is soluble in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its physical and chemical properties are determined by its chemical structure and composition .

Wissenschaftliche Forschungsanwendungen

Bioaccumulation and Toxicity in Aquatic Species : A study by Rossi et al. (2020) explored the biological effects of a pesticide mixture containing Cynaustine on native fish species in rice fields. The research found significant bioaccumulation of Cynaustine in fish, leading to oxidative stress and neurotoxic effects. This study highlights the environmental impact and potential risks associated with the use of Cynaustine in agriculture on aquatic life (Rossi et al., 2020).

Chemical Characterization : Culvenor and Smith (1967) isolated Cynaustine as one of the new pyrrolizidine alkaloids from the plant Cynoglossum australe. Their work primarily focused on the chemical characterization of Cynaustine, providing foundational knowledge about its structure and properties (Culvenor & Smith, 1967).

Cytotoxic Efficacy in Cell Lines : Konstantinov et al. (2002) investigated the cytotoxic and apoptotic activity of bendamustine, a compound related to Cynaustine, in leukemia and breast cancer cell lines. Their findings suggest that compounds structurally related to Cynaustine might have potential therapeutic applications in certain types of cancers (Konstantinov et al., 2002).

Genotoxic Effects on Aquatic Life : Zafra-Lemos et al. (2021) studied the genotoxic effects of herbicides containing hydrogen cyanide-based compounds like Cynaustine on the fish species Astyanax lacustris. The study demonstrated significant chromosomal aberrations and histological alterations in fish exposed to these herbicides, indicating the potential genotoxic impact of Cynaustine on aquatic ecosystems (Zafra-Lemos et al., 2021).

Molecular and Cellular Biology Research : Research by Jaskulski et al. (1988) on PCNA cyclin, which is part of the DNA replication and cell division pathway, provides insights into the molecular mechanisms underlying cell proliferation and DNA synthesis. While this study does not directly involve Cynaustine, it contributes to the broader understanding of cellular processes that might be influenced by compounds like Cynaustine (Jaskulski et al., 1988).

Wirkmechanismus

Target of Action

Cyanustine, also known as Carmustine, is an alkylating agent used in the treatment of various malignancies, including brain tumors and multiple myeloma . The primary targets of Cyanustine are DNA and RNA molecules within the cell . By interacting with these molecules, Cyanustine inhibits their normal function, leading to the disruption of critical cellular processes .

Mode of Action

Cyanustine works by causing cross-links in DNA and RNA, leading to the inhibition of DNA synthesis, RNA production, and RNA translation (protein synthesis) . This interaction with its targets leads to changes in the normal functioning of the cell, ultimately leading to cell death .

Biochemical Pathways

It is known that cyanustine interferes with the normal function of dna and rna by alkylation and cross-linking the strands of dna and rna, and by possible protein modification . This interference disrupts the normal cellular processes, leading to cell death .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of Cyanustine are crucial in understanding its bioavailability. They undergo metabolism in the liver and are excreted through the urine .

Result of Action

The result of Cyanustine’s action at the molecular and cellular level is the disruption of normal cellular processes, leading to cell death . This is achieved through the inhibition of DNA synthesis, RNA production, and RNA translation (protein synthesis) . The ultimate effect is the reduction in the growth and proliferation of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cyanustine. Factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of the drug . Additionally, the physiological environment within the body, such as the presence of other medications, the patient’s overall health status, and individual genetic factors, can also influence the action and efficacy of Cyanustine .

Eigenschaften

IUPAC Name |

[(8R)-3,4,5,6,7,8-hexahydropyrrolizin-4-ium-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4.ClH/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16;/h6,10-11,13,17,19H,4-5,7-9H2,1-3H3;1H/t11-,13+,15+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZXZAXZQOMXBB-QWMUGUDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CC[NH+]2C1CCC2)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@](C(C)C)(C(=O)OCC1=CC[NH+]2[C@@H]1CCC2)O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanustine | |

CAS RN |

17958-39-3 | |

| Record name | Cyanustine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017958393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-{1-[(4-methylphenyl)sulfonyl]ethyl}carbamate](/img/structure/B3032358.png)

![5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B3032362.png)

![2-cyano-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B3032368.png)

![5-Azaspiro[3.4]octane oxalate](/img/structure/B3032372.png)

![5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde](/img/structure/B3032373.png)

![6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine](/img/structure/B3032377.png)